molecular formula C19H19ClN4OS B2852298 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide CAS No. 1210665-01-2

4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2852298
CAS No.: 1210665-01-2
M. Wt: 386.9
InChI Key: HLBFGPRLPMDVFG-UHFFFAOYSA-N
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Description

4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of 6-chlorobenzo[d]thiazole, which is then reacted with piperazine and o-tolyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chlorobenzo[d]thiazol-2-yl)hydrazine
  • 2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol
  • 5-(2-(benzo[d]thiazol-2-yl)hydrazono)pentane-1,2,3,4-tetraol

Uniqueness

4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c1-13-4-2-3-5-15(13)21-18(25)23-8-10-24(11-9-23)19-22-16-7-6-14(20)12-17(16)26-19/h2-7,12H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBFGPRLPMDVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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